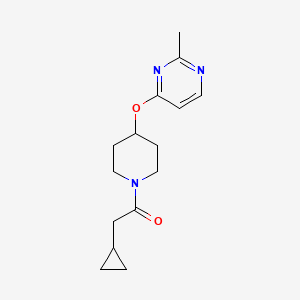
2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into similar structures and reactions that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, paper describes the synthesis of pyrimidine derivatives through a cyclocondensation reaction, which could be analogous to the synthesis of the cyclopropyl compound . The process involves the reaction of hydrazones with aromatic aldehydes, particularly those with auxochromic substituents in the para position. This suggests that similar strategies could be employed in the synthesis of "2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone," potentially involving the formation of a cyclopropyl ring as seen in paper , where cyclopropanes are synthesized from 1,2-dioxines and stabilized phosphorus ylides.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity has been characterized using various spectroscopic and crystallographic techniques. In paper , the structure of a triazole derivative is elucidated using IR, NMR, UV spectra, and X-ray diffraction methods. These techniques could also be applied to determine the molecular structure of "2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone," providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from related research. The cyclopropane moiety, as discussed in paper , is a reactive site that can undergo various transformations, including ring-opening and Michael addition reactions. The presence of a pyrimidine ring, as seen in paper , suggests potential for nucleophilic substitution reactions or further cyclization under appropriate conditions. These reactions are crucial for the modification of the compound and could be exploited in the development of new derivatives with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically determined through experimental studies and theoretical calculations. For example, paper uses Density Functional Theory (DFT) to predict properties like ionization potential, electron affinity, and molecular electrostatic potential maps. These properties are essential for understanding the behavior of the compound in different environments and can influence its application in various fields, such as drug design or material science.
Scientific Research Applications
Pharmaceutical Development and Biological Activities
Metabolic Pathways and Drug Interactions : A study explored the biotransformation of prasugrel, a thienopyridine antiplatelet agent, highlighting the role of cytochrome P450 in converting prasugrel to its active metabolite through intermediates closely related structurally to the compound . This research sheds light on drug metabolism and potential interactions, emphasizing the importance of understanding metabolic pathways in drug design and therapy optimization (Rehmel et al., 2006).
Synthetic Approaches to Antifolate Properties : Another study involves the synthesis of derivatives with antifolate properties, demonstrating the application of similar compounds in the development of chemotherapy agents. These derivatives show comparable potency to methotrexate in inhibiting DHFR and L1210 cell growth, offering insights into designing new anticancer drugs (Degraw et al., 1992).
Chemical Synthesis and Structural Studies
Synthesis of Branched Tryptamines : Research on the synthesis of branched tryptamines using cyclopropylketone arylhydrazones provides a method for generating tryptamine derivatives, crucial for developing potential therapeutic agents. This synthesis route illustrates the versatility of cyclopropyl-containing compounds in generating structurally diverse molecules (Salikov et al., 2017).
Crystal Structure Analysis : The crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, though not directly related to the specific compound , exemplifies the kind of structural analysis that contributes to a deeper understanding of molecular interactions and stability. Such analyses are fundamental in drug design and material science (Zheng et al., 2014).
Reaction Mechanisms and Synthetic Methodologies
Lewis Acid-Induced Isomerization : A study on the isomerization of donor-acceptor cyclopropanes into substituted cyclopentenes using Lewis acid showcases innovative synthetic routes to complex structures. This reaction mechanism is crucial for designing synthetic strategies for pharmaceuticals and materials science (Ivanova et al., 2017).
Hydrogen-Bonding Patterns in Enaminones : Investigating hydrogen-bonding patterns in enaminones provides insights into the molecular basis of their stability and reactivity. Such studies are essential for understanding how molecular structure influences physical and chemical properties, which is critical for drug design and development (Balderson et al., 2007).
properties
IUPAC Name |
2-cyclopropyl-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-16-7-4-14(17-11)20-13-5-8-18(9-6-13)15(19)10-12-2-3-12/h4,7,12-13H,2-3,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYKFIRHQQMZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)

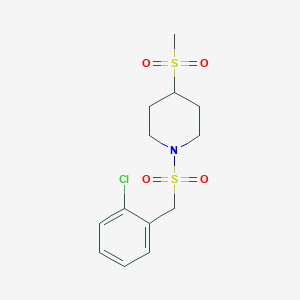
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)

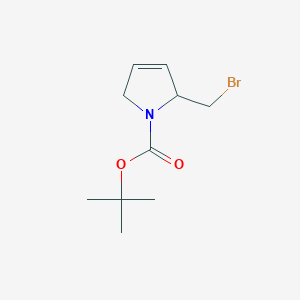
![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)

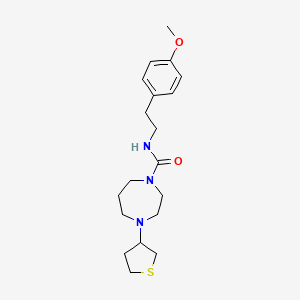
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
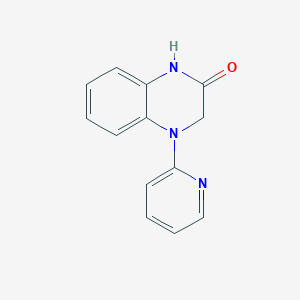
![(6S,8R)-2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2519874.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)